molecular formula C20H25FN2O2 B11321559 2-fluoro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide

2-fluoro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide

Cat. No.: B11321559
M. Wt: 344.4 g/mol
InChI Key: CEMSLSKAQYHSQB-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 2-fluorobenzoyl chloride and 5-methylfuran-2-yl-2-(4-methylpiperidin-1-yl)ethylamine. These intermediates are then reacted under specific conditions to form the final product.

    Preparation of 2-fluorobenzoyl chloride: This can be achieved by reacting 2-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Preparation of 5-methylfuran-2-yl-2-(4-methylpiperidin-1-yl)ethylamine: This involves the reaction of 5-methylfuran-2-carboxaldehyde with 4-methylpiperidine in the presence of a reducing agent such as sodium borohydride (NaBH₄).

    Formation of the final product: The two intermediates are then combined in the presence of a base, such as triethylamine (Et₃N), to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines or alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzamide moiety may produce amines or alcohols.

Scientific Research Applications

2-fluoro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and the furan ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    2-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-fluoro-N-[2-(5-methylthiophene-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

The uniqueness of 2-fluoro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, while the furan and piperidine rings contribute to its versatility in various applications.

Properties

Molecular Formula

C20H25FN2O2

Molecular Weight

344.4 g/mol

IUPAC Name

2-fluoro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide

InChI

InChI=1S/C20H25FN2O2/c1-14-9-11-23(12-10-14)18(19-8-7-15(2)25-19)13-22-20(24)16-5-3-4-6-17(16)21/h3-8,14,18H,9-13H2,1-2H3,(H,22,24)

InChI Key

CEMSLSKAQYHSQB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=CC=CC=C2F)C3=CC=C(O3)C

Origin of Product

United States

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